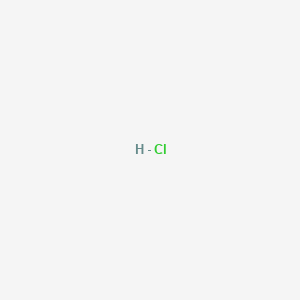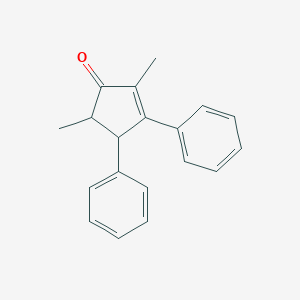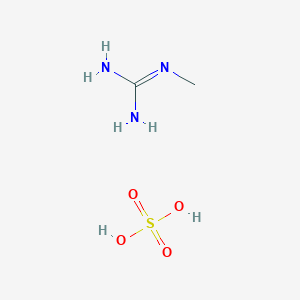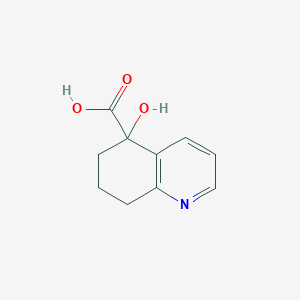
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid
Vue d'ensemble
Description
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid, also known as CDCA, is a cyclic dicarboxylic acid with a six-membered ring structure. It is a natural product that is found in a variety of organisms, including plants, fungi, and bacteria. It is also a key intermediate in many biosynthetic pathways and is used in a variety of industrial processes. CDCA has been studied extensively for its biochemical and physiological effects, and has been found to have a variety of applications in scientific research.
Applications De Recherche Scientifique
Coordination Polymers and Frameworks
Plasticizer Research
Research on 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), a derivative of cyclohexane dicarboxylic acid, has highlighted its application as a non-toxic plasticizer. It is used to replace phthalates in various products, and its metabolites in human urine can serve as biomarkers for environmental exposure (Silva et al., 2013). The synthesis of alternative plasticizers like di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate further demonstrates the chemical's relevance in developing environmentally friendly plasticizing agents (Ou et al., 2014).
Mass Spectrometry and Chemical Analysis
The compound is also significant in mass spectrometry studies. Investigations into the stereospecific alcohol elimination from cyclohexane trans-1,3-dicarboxylates under electron impact ionization revealed insights into the compound's behavior in mass spectrometry, indicating a stepwise mechanism for alcohol elimination (Etinger et al., 1994).
Structural Chemistry and Crystallography
In crystallography, the structure of various cyclohexane dicarboxylic acids has been a subject of interest. For example, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid has been extensively analyzed, contributing to our understanding of molecular conformations in solid states (Dunitz & Strickler, 1966).
Supramolecular Chemistry
Cyclohexane-1,3-dicarboxylic acid is also significant in supramolecular chemistry. It has been used to create supramolecular acid motifs and structures, exhibiting complex hydrogen bonding patterns and forming diverse architectures like tapes, sheets, and networks (Shan et al., 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(1S,3S)-cyclohexane-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

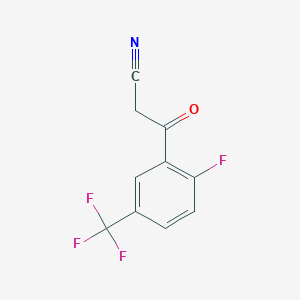
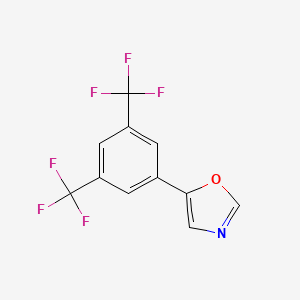

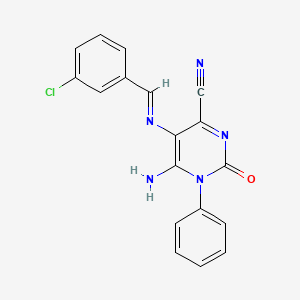
![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)

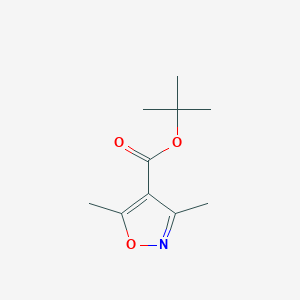
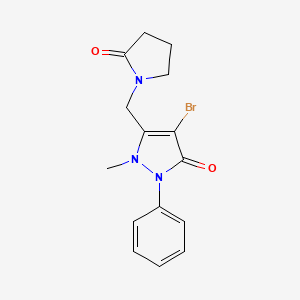
![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)
